2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
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Overview
Description
- The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products.
- Physically, it appears as a crystalline, colorless substance with a distinct odor.
- Researchers have synthesized various indole derivatives due to their diverse biological activities .
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: is a synthetic compound that combines an indole nucleus with an acetamide group.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions may vary, but common methods include condensation reactions, cyclizations, and amide bond formation.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential biological activities, including antiviral, anti-inflammatory, and antioxidant effects.
Medicine: Possible applications in drug development due to its unique structure.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways and binding sites.
Comparison with Similar Compounds
Uniqueness: Its combination of indole, acetamide, and benzodioxepin moieties sets it apart.
Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic drugs.
Properties
Molecular Formula |
C26H30N2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide |
InChI |
InChI=1S/C26H30N2O5/c1-26(2,3)25(30)19-15-28(20-9-6-5-8-18(19)20)16-24(29)27-14-17-12-22-23(13-21(17)31-4)33-11-7-10-32-22/h5-6,8-9,12-13,15H,7,10-11,14,16H2,1-4H3,(H,27,29) |
InChI Key |
NKORONDSWXCARD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4 |
Origin of Product |
United States |
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